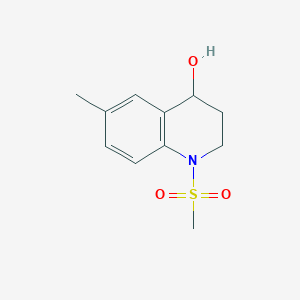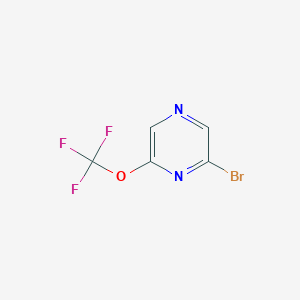
2-Bromo-6-(trifluoromethoxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(trifluoromethoxy)pyrazine is a chemical compound with the molecular formula C5H2BrF3N2O. It is a pyrazine derivative that contains a bromine atom and a trifluoromethoxy group attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethoxy)pyrazine can be achieved through several methods. One common approach involves the bromination of 6-(trifluoromethoxy)pyrazine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethoxy)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in organic solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-azido-6-(trifluoromethoxy)pyrazine or 2-thio-6-(trifluoromethoxy)pyrazine can be obtained.
Coupling Products: The coupling reactions yield various biaryl or alkyne-substituted pyrazine derivatives.
Scientific Research Applications
2-Bromo-6-(trifluoromethoxy)pyrazine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs with potential therapeutic effects.
Material Science: It is used in the synthesis of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(trifluoromethoxy)pyrazine in chemical reactions involves the activation of the bromine atom or the trifluoromethoxy group. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the pyrazine ring. In coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethoxy)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole: Contains a benzothiazole ring, offering different electronic properties.
Uniqueness
2-Bromo-6-(trifluoromethoxy)pyrazine is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the pyrazine ring. This combination imparts distinct reactivity and stability, making it a versatile intermediate in various chemical transformations .
Properties
Molecular Formula |
C5H2BrF3N2O |
|---|---|
Molecular Weight |
242.98 g/mol |
IUPAC Name |
2-bromo-6-(trifluoromethoxy)pyrazine |
InChI |
InChI=1S/C5H2BrF3N2O/c6-3-1-10-2-4(11-3)12-5(7,8)9/h1-2H |
InChI Key |
MRKFXADHXBWMIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Br)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


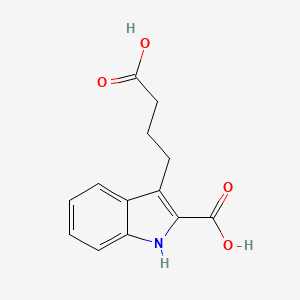
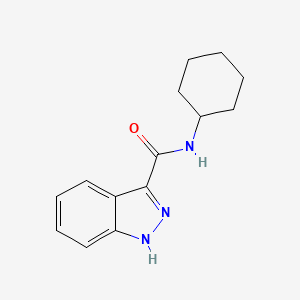
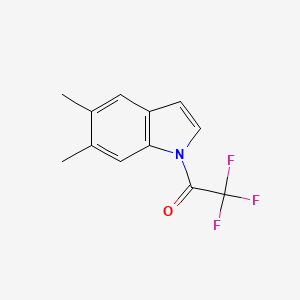

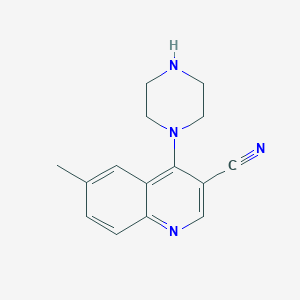
![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-oxopropyl)acetamide](/img/structure/B11867076.png)





